

L-365,260: Application Notes and Protocols for Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-365,260 is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.[1][2] In the central nervous system, CCK-B receptors are widely distributed and implicated in various physiological and pathological processes, including anxiety, depression, panic disorders, and pain modulation.[3][4][5] As a selective antagonist, L-365,260 serves as a critical pharmacological tool for elucidating the role of the CCK-B receptor system in neuroscience research and for the potential development of novel therapeutics.

This document provides detailed application notes, quantitative data, and experimental protocols for the use of L-365,260 in neuroscience research.

Physicochemical Properties



| Property | Value |
|------------------|---------------------------------------|
| Molecular Weight | 398.46 g/mol |
| Formula | C24H22N4O2 |
| CAS Number | 118101-09-0 |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
| Storage | Store at +4°C |

Quantitative Data Binding Affinity and Potency

L-365,260 exhibits high affinity for CCK-B/gastrin receptors with stereoselective and competitive binding.[1][2] The following tables summarize its binding affinities (Ki) and inhibitory concentrations (IC50) across different species and tissues.

Table 1: Binding Affinity (Ki) of L-365,260

| Receptor | Tissue/Species | Ki (nM) | Reference |
|---------------|--------------------------------|--------------|-----------|
| CCK-B/Gastrin | Guinea Pig Stomach | 1.9[1][2] | [1][2] |
| ССК-В | Guinea Pig Brain | 2.0[1][2] | [1][2] |
| ССК-В | Guinea Pig Pancreatic Acini | 7.3 ± 0.8[6] | [6] |
| ССК-В | Guinea Pig Brain Membranes | 2.3 (Kd)[7] | [7] |

Table 2: Inhibitory Concentration (IC50) of L-365,260



| Receptor | Tissue/Species | IC50 (nM) | Reference |
|--------------------------|----------------|-------------|-----------|
| CCK ₂ (CCK-B) | - | 2 | |
| CCK1 (CCK-A) | - | 280 | |
| Gastrin/CCK-B | Dog Tissues | 20-40[1][2] | [1][2] |

In Vivo Efficacy

L-365,260 has demonstrated efficacy in various animal models, highlighting its potential for modulating neurological pathways.

Table 3: In Vivo Efficacy of L-365,260



| Model | Species | Route of Administrat ion | Dose Range | Effect | Reference |
|---|------------|-------------------------------------|----------------------|--|-----------|
| Morphine- Induced Analgesia | Rat | S.C. | 0.01-10 mg/kg | Enhanced morphine analgesia[1] | [1] |
| Morphine Tolerance | Rat | s.c. (twice daily for 5 days) | 0.2 mg/kg | Prolonged duration of morphine analgesia[1] | [1] |
| Gastrin- Stimulated Acid Secretion | Mouse | p.o. | ED50 = 0.03 mg/kg | Antagonized gastrin- stimulated acid secretion[1] [2] | [1][2] |
| Gastrin- Stimulated Acid Secretion | Rat | p.o. | ED50 = 0.9 mg/kg | Antagonized gastrin- stimulated acid secretion[1] [2] | [1][2] |
| Gastrin- Stimulated Acid Secretion | Guinea Pig | p.o. | ED50 = 5.1 mg/kg | Antagonized gastrin- stimulated acid secretion[1] [2] | [1][2] |
| Electroacupu ncture- Induced Analgesia | Mouse | S.C. | 0.125-2.0 mg/kg | Potentiated analgesia (maximal effect at 0.5 mg/kg)[4] | [4] |



| Electroacupu ncture Tolerance | Mouse | S.C. | 0.5 mg/kg | Reversed chronic tolerance[4] | [4] |
|-------------------------------------|-------|------|-----------|---------------------------------------|-----|
| Forced-Swim Test | Mouse | - | - | Antidepressa nt-like effects[3] | [3] |

Signaling Pathways and Mechanism of Action

L-365,260 acts as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it prevents the endogenous ligand, cholecystokinin (CCK), from binding and initiating downstream signaling cascades. In the central nervous system, CCK-B receptor activation is generally associated with excitatory effects. By blocking this receptor, L-365,260 can modulate neuronal activity.



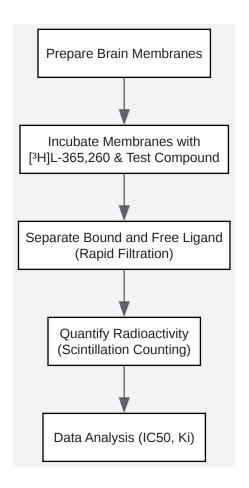
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Figure 1: L-365,260 antagonizes CCK-B receptor signaling.

Experimental Protocols Radioligand Binding Assay for CCK-B Receptor

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCK-B receptor using [³H]L-365,260 as the radioligand.[7]





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Figure 2: Workflow for a competitive radioligand binding assay.

Materials:

- Guinea pig brain tissue
- [³H]L-365,260 (specific activity ~70-90 Ci/mmol)
- L-365,260 (unlabeled)
- Test compounds
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Glass fiber filters (e.g., Whatman GF/B)



- Scintillation vials and cocktail
- Homogenizer
- Centrifuge
- Filtration manifold
- · Scintillation counter

Procedure:

- Membrane Preparation:
 - Homogenize guinea pig brain tissue in ice-cold assay buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
 - Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
 - Resuspend the resulting pellet in fresh assay buffer.
 - Determine protein concentration using a standard method (e.g., Bradford assay).
- Binding Assay:
 - In a final volume of 0.5 mL, add the following to assay tubes:
 - 100 μL of brain membrane suspension (final protein concentration ~0.2-0.4 mg/mL)
 - 50 μL of [³H]L-365,260 (final concentration ~2-3 nM)[7]
 - 50 μL of test compound at various concentrations or buffer (for total binding)
 - For non-specific binding, add 50 μL of a high concentration of unlabeled L-365,260 (e.g., 1 μM).
 - Incubate at room temperature for 60 minutes.



- · Filtration and Washing:
 - Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
 - Wash the filters three times with 4 mL of ice-cold wash buffer.
- Quantification:
 - Transfer the filters to scintillation vials.
 - Add 5 mL of scintillation cocktail and allow to equilibrate.
 - Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC50 value from the resulting sigmoidal curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced-Swim Test in Mice

This behavioral assay is used to assess antidepressant-like activity. Blockade of CCK-B receptors with L-365,260 has been shown to produce an antidepressant-like response.[3]

Materials:

- Male mice (e.g., C57BL/6)
- L-365,260
- Vehicle (e.g., saline with 0.5% Tween 80)



- Transparent cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
- Video recording equipment and analysis software (optional)
- Timer

Procedure:

- Acclimation:
 - Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
- Drug Administration:
 - Administer L-365,260 or vehicle intraperitoneally (i.p.) 30 minutes before the test.
- Forced-Swim Test:
 - Gently place each mouse into the cylinder of water.
 - The test duration is typically 6 minutes.
 - Record the duration of immobility during the last 4 minutes of the test. Immobility is
 defined as the absence of active, escape-oriented behaviors, with the mouse making only
 small movements to keep its head above water.
- Data Analysis:
 - Compare the duration of immobility between the L-365,260-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the L-365,260 group is indicative of an antidepressant-like effect.[3]

Concluding Remarks

L-365,260 is an invaluable tool for investigating the role of the CCK-B receptor in the central nervous system. Its high selectivity and potency make it suitable for a wide range of in vitro and



in vivo applications in neuroscience research. The protocols and data presented here provide a foundation for researchers to effectively utilize L-365,260 in their studies of neuropsychiatric and neurological disorders.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand PubMed [pubmed.ncbi.nlm.nih.gov]
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